molecular formula C11H9F13O B034855 Allyl 1H,1H,2H,2H-perfluorooctyl ether CAS No. 103628-86-0

Allyl 1H,1H,2H,2H-perfluorooctyl ether

Cat. No. B034855
M. Wt: 404.17 g/mol
InChI Key: GPVGUNIIVWJTLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of allyl ethers, including derivatives similar to Allyl 1H,1H,2H,2H-perfluorooctyl ether, often involves the allylation of acetals or alcohols. A notable method includes the chemoselective allylation of acetals using allyltrimethylsilane catalyzed by trimethylsilyl trifluoromethanesulfonate (TMS triflate) in ionic liquids, offering an environmentally friendlier alternative to traditional solvents (Herbert M. Zerth et al., 2003). Another versatile approach involves the use of allyl tetrahydropyranyl ether as a protecting reagent, which can be easily replaced by hydroxyls or thiols under mild conditions (B. Kumar et al., 2009).

Molecular Structure Analysis

The molecular structure of Allyl 1H,1H,2H,2H-perfluorooctyl ether is characterized by the presence of an ether linkage and a perfluorinated alkyl chain. This unique structure contributes to the molecule's stability and reactivity. The fluorine atoms confer high electronegativity and hydrophobicity, which significantly influence the compound's chemical behavior and interactions.

Chemical Reactions and Properties

Allyl ethers undergo various chemical reactions, including Claisen rearrangements, allylic substitutions, and reactions with active hydrogen compounds. For instance, the Claisen rearrangement of allyl phenyl ether to 2-allylphenol demonstrates the utility of ethers in organic synthesis, highlighting their potential in generating complex molecules (E. M. Sanford et al., 2009).

Scientific Research Applications

5. Hydrolysis Kinetics Study

  • Application Summary: A study was conducted on the hydrolysis kinetics of methoxysilane coupling agents (MSCA), including 1H,1H,2H,2H-perfluorooctyltrimethoxysilane, in a HCl-catalyzed EtOH system .
  • Methods of Application: The Fourier transform near infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model were successfully applied to study the hydrolysis kinetics .
  • Results: The hydrolysis reactions were second-order reactions, the measured results were in good agreement with the theoretical kinetic equations in the primeval stage . Both temperature and acidity could promote the hydrolysis reactions .

6. Surface and Temperature Sensitive Nanotechnology Applications

  • Application Summary: A study was conducted on high temperature thermal behavior of 1H,1H,2H,2H-Perfluorooctyl-trichlorosilane (FOTS) molecules self-assembled on titanium dioxide (TiO2) nanoparticles .
  • Methods of Application: Advanced microscopy and spectroscopy techniques such as Scanning Electron Microscope (SEM), Dynamic Light Scattering (DLS), X-Ray Diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR) were used .
  • Results: FOTS SAM on TiO2 is very stable up to 450°C and OTS on TiO2 is stable up to 250°C .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-prop-2-enoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F13O/c1-2-4-25-5-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVGUNIIVWJTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544062
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(prop-2-en-1-yl)oxy]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 1H,1H,2H,2H-perfluorooctyl ether

CAS RN

103628-86-0
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(prop-2-en-1-yl)oxy]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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